3-(4-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole
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Overview
Description
3-(4-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles. Oxadiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a bromophenyl group at the 3-position and a fluorophenyl group at the 5-position of the oxadiazole ring.
Scientific Research Applications
3-(4-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for the development of new drugs with potential anti-inflammatory, antimicrobial, and anticancer activities.
Biological Studies: Investigated for its interactions with biological targets such as enzymes and receptors.
Material Science: Used in the development of organic electronic materials and sensors.
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzohydrazide with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the oxadiazole ring.
Reaction Conditions:
Reagents: 4-bromobenzohydrazide, 2-fluorobenzoyl chloride, triethylamine
Solvent: Dichloromethane
Temperature: Room temperature
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: The oxadiazole ring can be reduced under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), catalysts (palladium, copper)
Oxidation: Oxidizing agents (hydrogen peroxide, potassium permanganate)
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride)
Major Products
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced oxadiazole derivatives.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole
- 3-(4-Methylphenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole
- 3-(4-Nitrophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole
Uniqueness
3-(4-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile compound in various scientific applications.
Properties
IUPAC Name |
3-(4-bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrFN2O/c15-10-7-5-9(6-8-10)13-17-14(19-18-13)11-3-1-2-4-12(11)16/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGKTUKUEMPIGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrFN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50386402 |
Source
|
Record name | 3-(4-bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50386402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
419553-16-5 |
Source
|
Record name | 3-(4-bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50386402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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